molecular formula C24H28N2O3S B2492139 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one CAS No. 850932-74-0

1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one

Cat. No.: B2492139
CAS No.: 850932-74-0
M. Wt: 424.56
InChI Key: LXYNVUCINKRXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)16-26-17-23(21-12-6-7-13-22(21)26)30(28,29)18-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYNVUCINKRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by an azepane ring, an indole moiety, and a sulfonyl group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, derivatives of related indole compounds have demonstrated inhibitory activity against heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation and survival .
  • Antiproliferative Effects : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and cleaved-caspase 3 .
  • Interaction with Receptors : The indole structure allows for potential interactions with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntiproliferativeInduces apoptosis in cancer cells
Enzyme InhibitionPotential Hsp90 inhibitor
Receptor InteractionPossible modulation of neurotransmitter systems

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Hsp90 Inhibition : A derivative similar to the compound under discussion showed significant antiproliferative activity against LoVo cells with an IC50 value of 0.02 μM. This study highlighted the potential for targeting Hsp90 as a therapeutic strategy in cancer treatment .
  • Neuroprotective Effects : Research into related indole compounds has indicated neuroprotective properties, suggesting that modifications to the structure could enhance efficacy against neurodegenerative diseases such as Alzheimer's disease.

Scientific Research Applications

Therapeutic Applications

1. Antitumor Activity
Recent studies have highlighted the antitumor properties of 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells through the modulation of signaling pathways associated with cell survival and death .

2. Neuroprotective Effects
This compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The underlying mechanisms involve the modulation of neuroinflammatory responses and the enhancement of antioxidant defenses .

3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented in several studies. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsDemonstrated significant reduction in tumor size in animal models.
Study 2Neuroprotective propertiesShowed decreased neuronal death in vitro under oxidative stress conditions.
Study 3Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in treated models compared to controls.

Q & A

Q. What are the recommended safety protocols for handling 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
  • First Aid Measures:
    • Skin Contact: Wash immediately with soap and water; seek medical advice if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
  • Spill Management: Use absorbent materials (e.g., vermiculite) and avoid discharge into waterways .

Q. What synthetic routes are employed to prepare this compound?

Methodological Answer: The synthesis involves multi-step organic reactions:

Sulfonation: React the indole moiety with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C).

Alkylation: Introduce the 2-methylbenzyl group via nucleophilic substitution using NaH as a base in THF .

Ketone Formation: Couple the azepane ring using a Friedel-Crafts acylation with AlCl₃ as a catalyst .

Step Reagents/Conditions Purpose Reference
SulfonationChlorosulfonic acid, DMF, 0°CIntroduce sulfonyl group
Alkylation2-Methylbenzyl bromide, NaH, THFAttach benzyl group
PurificationColumn chromatography (silica gel, hexane/EtOAc)Isolate product

Q. What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon骨架. For example, the sulfonyl group appears as a singlet near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 439.18) .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (e.g., –10°C) during sulfonation reduce side-product formation .
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
  • Solvent Polarity: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates during alkylation .
  • Real-Time Monitoring: Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How are contradictions in spectral or crystallographic data resolved?

Methodological Answer:

  • Data Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) .
  • Twinned Crystals: Use the Hooft parameter in SHELXL to refine datasets from twinned crystals, ensuring accurate bond-length discrepancies < 0.01 Å .
  • Dynamic Effects: Account for conformational flexibility in NMR by variable-temperature (VT-NMR) studies .

Q. What methodologies assess the compound’s biological activity in medicinal chemistry research?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors) to measure affinity (Kᵢ values) .
  • Cellular Toxicity: MTT assays on HEK293 cells to evaluate cytotoxicity (EC₅₀) .
  • ADME Profiling: Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Solvent Parameters: Recalculate Hansen solubility parameters (δD, δP, δH) using molecular dynamics simulations (e.g., COSMO-RS) .
  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms affecting solubility .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediate purity .
  • Design of Experiments (DoE): Use factorial design to identify critical parameters (e.g., stirring rate, reagent purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.